Fungicidal Activity of Amide Derivatives Synthesized from 2-Bromo-5-sulfanylbenzoic Acid as a Precursor
In a foundational agrochemical study by Nandi and Dash, 104 acid amido compounds were synthesized by condensing 2-mercaptobenzoic acid and its specific halogenated derivatives, including the 5-bromo derivative (the acid chloride of 2-bromo-5-sulfanylbenzoic acid), with various 2-amino-4-substituted thiazoles [1]. This work directly establishes the compound's utility as a precursor in a library that demonstrated activity against Helminthosporium, a fungal genus containing species responsible for significant crop diseases like Southern Corn Leaf Blight. This is an explicit peer-reviewed example of the compound being used to generate an active chemotype, a distinction absent for other isomers without comparable historical screening data.
| Evidence Dimension | Fungicidal activity of derived amide library |
|---|---|
| Target Compound Data | The specific 5-bromo isomer was utilized as a key synthetic intermediate to prepare the library. |
| Comparator Or Baseline | The parent 2-mercaptobenzoic acid and its 3,5-dibromo and 3,5-dichloro derivatives were also used, creating a focused SAR set. No specific comparative IC50 data for the free acid is provided in the abstract. |
| Quantified Difference | Qualitative: The successful synthesis and testing of a 104-member library validates the 5-bromo isomer as a productive scaffold for this specific class of fungicidal amides. |
| Conditions | Fungicide screening against Helminthosporium species; specific compound numbers and testing protocols in the full text. |
Why This Matters
For a researcher initiating an agrochemical discovery program targeting Helminthosporium or analogous fungi, this compound offers a direct literature precedent as a validated starting point for generating active leads, lowering synthetic risk compared to untested isomers.
- [1] Nandi, B. B., Dash, B. C. Synthesis of Some New Halogenated N-Thiazolyl Substituted 2-Mercapto Benzoic Acid Amides and Their Use as Possible Fungicides. Agricultural and Biological Chemistry, 1976, 40(11), 2143-2149. DOI: 10.1271/bbb1961.40.2143 View Source
